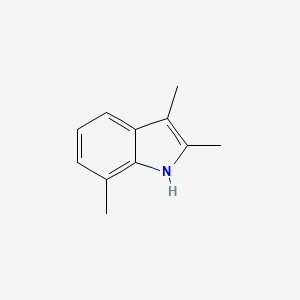

2,3,7-Trimethylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,7-trimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKKDNORVCJALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181921 | |

| Record name | 1H-Indole, 2,3,7-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27505-78-8 | |

| Record name | 2,3,7-Trimethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027505788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27505-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2,3,7-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27505-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7-TRIMETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4TH2M5RNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,3-Trimethylindolenine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,3-trimethylindolenine, a critical heterocyclic intermediate. The document details its chemical and physical properties, molecular structure, reactivity, and established experimental protocols for its synthesis. Its significant role as a precursor in the synthesis of cyanine dyes and other imaging agents makes it a compound of high interest in various fields of research and development, including diagnostics and therapeutics.[1][2]

Chemical Structure and Identification

2,3,3-Trimethylindolenine, also known as 2,3,3-Trimethyl-3H-indole, is an organic compound featuring an indole core with three methyl group substituents.[3] Its unique structure is the foundation for its utility in synthesizing a variety of complex molecules.

Caption: Chemical Structure of 2,3,3-Trimethylindolenine

Core Chemical and Physical Properties

The physicochemical properties of 2,3,3-trimethylindolenine are well-documented, providing a foundation for its application in various chemical syntheses. The compound typically appears as a clear yellow to red-brown liquid.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N | [3][4][5] |

| Molecular Weight | 159.23 g/mol | [3][4][5] |

| Melting Point | 6-8 °C | [4] |

| Boiling Point | 228-229 °C at 744 mmHg | [1][3][4] |

| Density | 0.992 g/mL at 25 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.549 | [1][3] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [3][6] |

| Solubility | Soluble in chloroform, toluene, or dichlorobenzene. | [1][3][4] |

| CAS Number | 1640-39-7 | [1][3][5] |

Reactivity and Stability

2,3,3-Trimethylindolenine is a stable compound under normal conditions.[7] It is, however, sensitive to light and moisture and should be stored accordingly.[3] Its primary reactivity centers around its function as an intermediate in the synthesis of other compounds. It is a key building block for cyanine dyes, which are utilized as fluorescent probes in life sciences for applications like biochips, DNA sequencing, and fluorescence immunoassays.[2]

Key reactions involving 2,3,3-trimethylindolenine include:

-

Synthesis of Azo Dyes : It can be used as a coupling component with diazonium salts to form azo dyes.[8]

-

Nitration : It undergoes nitration to produce 5-nitro-2,3,3-trimethylindolenine, a precursor for further functionalization.[9]

The compound is incompatible with strong oxidizing agents.[7] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]

Experimental Protocols

The synthesis of 2,3,3-trimethylindolenine is most commonly achieved through the Fischer indole synthesis.[2] Various modifications to this protocol exist to improve efficiency and yield.

Fischer Indole Synthesis (General Workflow)

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. In the case of 2,3,3-trimethylindolenine, phenylhydrazine and 3-methyl-2-butanone (methyl isobutyl ketone) are used as starting materials.[2]

Caption: General Workflow for Fischer Indole Synthesis

Detailed Synthesis Protocols

1. Microwave-Assisted Synthesis: [2]

-

Reactants: Phenylhydrazine (34g), methyl isobutyl ketone (70g), and acetic acid (300 mL).

-

Procedure:

-

Mix the reactants in an open container.

-

Apply microwave radiation (800W) and reflux for 20-30 minutes.

-

Concentrate the resulting solution and cool it.

-

Dilute with ethyl acetate (100mL).

-

Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution to a pH of 7-8.

-

Separate the layers and concentrate the organic layer to obtain the crude product.

-

Purify using flash column chromatography with an eluent of ethyl acetate/petroleum ether (1:5 ratio).

-

-

Yield: Approximately 90.3% (45.1g).[2]

2. Synthesis using Sulfuric Acid: [10]

-

Reactants: Phenylhydrazine (108g) and methyl-isopropylketone (92.5g) in a diluted sulfuric acid solution.

-

Procedure:

-

Add 102g of 96% sulfuric acid dropwise to 390g of ice.

-

Add 108g of phenylhydrazine over 30 minutes with stirring, allowing the temperature to rise from 10 to 20°C.

-

Add 92.5g of methyl-isopropylketone dropwise over 45 minutes.

-

Heat the reaction mixture to 90°C over one hour and maintain this temperature for an additional 2 hours.

-

Neutralize the mixture with a 50% sodium hydroxide (NaOH) solution.

-

After stirring for 15 minutes, separate the oil layer.

-

Distill the product under vacuum (12 mmHg).

-

-

Yield: 85% of the theoretical yield (135g).[10]

3. Nitration of 2,3,3-Trimethylindolenine: [9]

-

Reactants: 2,3,3-trimethylindolenine (12.42g, 78 mmol), concentrated sulfuric acid, and concentrated nitric acid.

-

Procedure:

-

Add 2,3,3-trimethylindolenine to 46 mL of concentrated sulfuric acid in a 250 mL wide-necked conical flask.

-

Cool the solution in an ice bath.

-

With constant stirring, add a pre-cooled mixture of 7 mL of concentrated sulfuric acid and 9.4 mL of concentrated nitric acid dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

-

Applications in Research and Drug Development

2,3,3-Trimethylindolenine is a pivotal intermediate in the synthesis of cyanine dyes.[1][2] These dyes are of particular interest due to their high fluorescence quantum yield, tunable absorption wavelengths, and good stability.[2] This makes them valuable as fluorescent probes in various life science applications, including:

-

Biochips and DNA sequencing [2]

-

Fluorescence immunoassays [2]

-

Clinical diagnostics and therapeutics [2]

-

Detection and quantitative analysis of biomolecules [2]

Furthermore, its derivatives are used in the development of photosensitive color-changing agents and squarylium-based chromogenic anion sensors.[2]

Safety and Handling

2,3,3-Trimethylindolenine is classified as a combustible liquid and is harmful if swallowed.[7] It can cause skin and serious eye irritation, as well as respiratory irritation.[7]

-

Handling: Use in a well-ventilated area. Avoid breathing mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Keep in a dry, cool, and well-ventilated place. The container should be kept tightly closed and away from heat, sparks, and open flames.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]

References

- 1. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chemodex.com [chemodex.com]

- 4. chembk.com [chembk.com]

- 5. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]

- 6. 2,3,3-トリメチルインドレニン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. science.lpnu.ua [science.lpnu.ua]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Fischer Indole Synthesis of 2,3,3-Trimethylindolenine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Fischer indole synthesis for the preparation of 2,3,3-trimethylindolenine, an important intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2] This guide details the reaction mechanism, provides a comparative analysis of various experimental protocols, and offers detailed methodologies for key synthetic procedures.

Introduction

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and versatile method for synthesizing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4] The synthesis of 2,3,3-trimethylindolenine involves the reaction of phenylhydrazine with 3-methyl-2-butanone (isopropyl methyl ketone). The choice of acid catalyst and reaction conditions significantly influences the reaction's efficiency and yield.[3][5] This guide explores both traditional and modern approaches to this synthesis.

Reaction Mechanism

The accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[3][4]

-

Phenylhydrazone Formation: Phenylhydrazine and 3-methyl-2-butanone react to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: A[3][3]-sigmatropic rearrangement occurs, which is the key bond-forming step.

-

Aromatization and Cyclization: The intermediate undergoes aromatization, followed by intramolecular cyclization.

-

Ammonia Elimination: The final step involves the elimination of an ammonia molecule to form the stable indolenine ring.

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the Fischer indole synthesis of 2,3,3-trimethylindolenine.

| Catalyst | Reactants | Reaction Time | Temperature | Yield (%) | Reference |

| Sulfuric Acid (96%) | Phenylhydrazine, 3-Methyl-2-butanone | 2 hours | 90°C | 85 | [5] |

| Sulfuric Acid (from methyl-isopropyl-ketone-phenylhydrazone) | Methyl-isopropyl-ketone-phenylhydrazone | 2 hours | 95°C | 94 | [5] |

| Sulfuric Acid (from methyl-isopropyl-ketone-phenylhydrazone) | Methyl-isopropyl-ketone-phenylhydrazone | 3 hours | 75°C | 95 | [5] |

| Hydrochloric Acid (37%) | Methyl-isopropyl-ketone-phenylhydrazone | 3 hours | 80°C | 95 | [5] |

| Acetic Acid (Microwave) | Phenylhydrazine, 3-Methyl-2-butanone | 20-30 minutes | Reflux | 90.3 | [2] |

| Zinc Chloride | Methyl-isopropyl-ketone-phenylhydrazone in absolute alcohol | Not specified | Not specified | Poor | [5] |

Experimental Protocols

Traditional Synthesis with Sulfuric Acid

This protocol is adapted from a patented method and demonstrates a high-yield synthesis using concentrated sulfuric acid.[5]

Materials:

-

Phenylhydrazine (108 g)

-

3-Methyl-2-butanone (92.5 g)

-

Sulfuric acid (96%, 102 g)

-

Ice (390 g)

-

50% Sodium hydroxide solution

Procedure:

-

To 390 g of ice, slowly add 102 g of 96% sulfuric acid with stirring.

-

Add 108 g of phenylhydrazine to the cooled acid solution over 30 minutes. The temperature will rise from approximately 10°C to 20°C.

-

Add 92.5 g of 3-methyl-2-butanone dropwise over 45 minutes.

-

Heat the reaction mixture to 90°C over one hour and maintain this temperature for an additional 2 hours.

-

Cool the mixture and neutralize with a 50% sodium hydroxide solution.

-

After stirring for 15 minutes, separate the oily layer.

-

Purify the product by vacuum distillation at 12 mmHg to obtain 2,3,3-trimethylindolenine.

Microwave-Assisted Synthesis with Acetic Acid

This modern approach utilizes microwave irradiation to significantly reduce the reaction time.[2]

Materials:

-

Phenylhydrazine (34 g)

-

3-Methyl-2-butanone (70 g)

-

Acetic acid (300 mL)

-

Ethyl acetate (100 mL)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate/petroleum ether (1:5) for column chromatography

Procedure:

-

In an open container, mix phenylhydrazine (34 g), 3-methyl-2-butanone (70 g), and acetic acid (300 mL).

-

Reflux the mixture under microwave irradiation (800W) for 20-30 minutes.

-

Concentrate the solution after the reaction is complete.

-

Cool the concentrated solution and dilute it with ethyl acetate (100 mL).

-

Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

-

Separate the organic layer and concentrate it to obtain the crude product.

-

Purify the crude product by flash column chromatography using an eluent of ethyl acetate/petroleum ether (1:5) to yield pure 2,3,3-trimethylindolenine.

Spectroscopic Data for 2,3,3-Trimethylindolenine

The structure of 2,3,3-trimethylindolenine can be confirmed by various spectroscopic methods. While detailed spectra are available in databases, typical chemical shifts and signals are summarized below.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the three methyl groups.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the aromatic carbons, the quaternary carbon at the 3-position, the carbon at the 2-position, and the three methyl carbons.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of 2,3,3-trimethylindolenine (159.23 g/mol ).

Infrared Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C=N stretching of the indolenine ring.

Conclusion

The Fischer indole synthesis remains a highly relevant and efficient method for the preparation of 2,3,3-trimethylindolenine. While traditional methods using strong mineral acids provide high yields, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reduced reaction times. The choice of methodology will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]

Spectroscopic Profile of 2,3,3-trimethyl-3H-indole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,3-trimethyl-3H-indole, a key heterocyclic compound with applications in chemical synthesis and as a precursor for various functional dyes. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed summary of its spectral characteristics and the methodologies for their acquisition.

Molecular Structure and Properties

IUPAC Name: 2,3,3-trimethyl-3H-indole Synonyms: 2,3,3-Trimethylindolenine CAS Registry Number: 1640-39-7 Molecular Formula: C₁₁H₁₃N Molecular Weight: 159.23 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,3,3-trimethyl-3H-indole.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.0 - 7.5 | Multiplet | Aromatic Protons (4H) |

| 2.2 | Singlet | C2-CH₃ (3H) |

| 1.3 | Singlet | C3-(CH₃)₂ (6H) |

Note: Solvent not specified in the available data. The chemical shifts are approximate and may vary depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 183.1 | C2 |

| 153.8 | C7a |

| 142.0 | C3a |

| 127.5 | Aromatic CH |

| 124.0 | Aromatic CH |

| 121.7 | Aromatic CH |

| 119.0 | Aromatic CH |

| 53.0 | C3 |

| 23.5 | C3-(CH₃)₂ |

| 15.0 | C2-CH₃ |

Note: Solvent not specified in the available data. The chemical shifts are approximate and may vary depending on the solvent and instrument used.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1640 | Medium | C=N stretch (imine) |

| 1600, 1480, 1450 | Medium-Weak | C=C stretch (aromatic) |

| 1360 | Medium | C-H bend (gem-dimethyl) |

| 740 | Strong | C-H bend (ortho-disubstituted aromatic) |

Note: The spectrum may be obtained as a neat liquid or in a suitable solvent.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 159 | 50 | [M]⁺ (Molecular Ion) |

| 144 | 100 | [M - CH₃]⁺ (Base Peak) |

| 117 | 20 | [M - C₃H₆]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2,3,3-trimethyl-3H-indole (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a wider spectral width of 0 to 200 ppm is used, and the spectrum is acquired with proton decoupling to simplify the signals to singlets. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,3,3-trimethyl-3H-indole, which is a liquid at room temperature, can be obtained using the neat liquid technique. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of 2,3,3-trimethyl-3H-indole in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct infusion or through a gas chromatography (GC) column. The molecules are ionized by a 70 eV electron beam. The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).

Visualizations

Synthesis Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles. The following diagram illustrates the general workflow for the synthesis of 2,3,3-trimethyl-3H-indole from phenylhydrazine and 3-methyl-2-butanone.

Caption: Fischer Indole Synthesis of 2,3,3-trimethyl-3H-indole.

Illustrative Signaling Pathway: Wnt/β-catenin Pathway and Indole Derivatives

While no specific signaling pathways involving 2,3,3-trimethyl-3H-indole are prominently documented, other indole derivatives are known to modulate key biological pathways. For instance, indole-3-carboxaldehyde, a metabolite of tryptophan, has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. The following diagram illustrates this activation.

Caption: Activation of Wnt/β-catenin signaling by an indole derivative.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,3,3-Trimethylindolenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3,3-trimethylindolenine. It includes detailed data tables, experimental protocols, and a visual representation of the analytical workflow, designed to assist researchers in the structural elucidation and characterization of this important heterocyclic compound.

¹H and ¹³C NMR Spectral Data

The NMR spectra of 2,3,3-trimethylindolenine provide distinct signals corresponding to the unique chemical environments of its constituent protons and carbon atoms. The data presented here is compiled from various spectroscopic sources and predicted assignments based on the molecular structure.

¹H NMR Data

The ¹H NMR spectrum of 2,3,3-trimethylindolenine is characterized by signals in both the aromatic and aliphatic regions, corresponding to the protons on the benzene ring and the methyl groups, respectively.

Table 1: ¹H NMR Data for 2,3,3-Trimethylindolenine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Multiplet | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |

| ~2.1 | Singlet | 3H | 2-CH₃ |

| ~1.3 | Singlet | 6H | 3,3-(CH₃)₂ |

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration, and they often appear as a complex multiplet due to spin-spin coupling.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for 2,3,3-trimethylindolenine shows signals for the aromatic carbons, the quaternary carbons, and the methyl carbons.

Table 2: ¹³C NMR Data for 2,3,3-Trimethylindolenine

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=N (C-2) |

| ~150 | Aromatic Quaternary Carbon (C-7a) |

| ~140 | Aromatic Quaternary Carbon (C-3a) |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~122 | Aromatic CH |

| ~120 | Aromatic CH |

| ~55 | Quaternary Carbon (C-3) |

| ~25 | 3,3-(C H₃)₂ |

| ~15 | 2-C H₃ |

Note: The assignments are based on typical chemical shifts for similar structures and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of a small organic molecule like 2,3,3-trimethylindolenine.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2,3,3-trimethylindolenine for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Ensure the solvent is of high purity to avoid extraneous signals. Gently agitate the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.[1]

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine qualitative spectra, the residual solvent peak is often used for referencing.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally used.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Workflow Visualization

The logical flow of NMR analysis, from sample preparation to final data interpretation, is a critical process for ensuring accurate and reliable results.

Caption: Logical workflow for NMR analysis of 2,3,3-trimethylindolenine.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3,3-Trimethylindolenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2,3,3-trimethylindolenine, an important intermediate in the synthesis of cyanine dyes and other imaging agents.[1][2] Due to its role in the development of fluorescent probes and photosensitive materials, a thorough knowledge of its physicochemical properties is crucial for its application in research and drug development.[3]

Solubility Profile

Currently, detailed quantitative solubility data for 2,3,3-trimethylindolenine in a wide range of solvents and temperatures is not extensively published in publicly available literature. However, qualitative solubility information has been reported across various sources. The compound is generally described as a clear yellow to red-brown liquid.[4]

Table 1: Qualitative Solubility of 2,3,3-Trimethylindolenine

| Solvent Class | Solvent | Solubility | Reference(s) |

| Halogenated | Chloroform | Soluble | [2][4][5] |

| Dichlorobenzene | Soluble | [2][4][5] | |

| Aromatic Hydrocarbon | Toluene | Soluble | [2][4][5] |

| Aqueous | Water | No information available | [6] |

For compounds with poor aqueous solubility, the use of co-solvents may be necessary to achieve desired concentrations in aqueous media.[7]

Stability Profile

2,3,3-Trimethylindolenine is considered stable under normal storage conditions.[6] However, its stability is influenced by factors such as light, moisture, pH, and the presence of oxidizing agents.

Table 2: Stability Characteristics of 2,3,3-Trimethylindolenine

| Condition | Observation | Recommendations & Incompatibilities | Reference(s) |

| General Storage | Stable under normal conditions. Can be stable for at least 2 years upon receipt when stored at room temperature. | Store in a dry, cool, and well-ventilated place. Keep container tightly sealed. | [2][6] |

| Light Exposure | Potentially light-sensitive. | Protect from light. | [2] |

| Moisture | Not specified, but storage in a dry place is recommended. | Protect from moisture. | [2] |

| pH | Stable in strong acid (conc. H₂SO₄ and HNO₃) for the duration of a nitration reaction. Stable enough in basic conditions (NaOH) for neutralization and isolation. | Specific pH-dependent stability data is not available. Forced degradation studies are recommended to determine stability across a pH range. | [8] |

| Thermal Stress | Stable at temperatures up to 150-184°C during synthesis. | Hazardous decomposition can occur at high temperatures, producing nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). | [6][9] |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | Avoid contact with strong oxidizers. | [6] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted standard for determining the equilibrium solubility of a compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation: An excess amount of 2,3,3-trimethylindolenine is added to a known volume of the aqueous solvent (e.g., phosphate-buffered saline at various pH values) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of 2,3,3-trimethylindolenine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Stability-Indicating Method Development (Forced Degradation Studies)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method, which can be used to resolve the parent compound from its degradation products.[7][10]

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Methodology:

Forced degradation studies typically involve subjecting a solution of 2,3,3-trimethylindolenine to the following conditions to induce degradation:[11][12]

-

Acid Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) at room and elevated temperatures.

-

Base Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 M NaOH) at room and elevated temperatures.

-

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Exposure of the solid and a solution to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Exposure of the solid and a solution to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines.

Samples are collected at various time points and analyzed by a suitable technique like HPLC to track the formation of degradation products and the decrease in the parent compound.

Key Chemical Reactions

2,3,3-Trimethylindolenine is a key intermediate in several important chemical syntheses. Understanding these reactions is vital for its application.

Fischer Indole Synthesis

The Fischer indole synthesis is a primary method for preparing 2,3,3-trimethylindolenine from phenylhydrazine and 3-methyl-2-butanone (methyl isopropyl ketone).

Reaction Pathway for Fischer Indole Synthesis

Caption: Simplified pathway of the Fischer indole synthesis.

Nitration Reaction

2,3,3-Trimethylindolenine can undergo electrophilic aromatic substitution, such as nitration, to yield derivatives like 5-nitro-2,3,3-trimethylindolenine.

Reaction Pathway for Nitration

Caption: Nitration of 2,3,3-trimethylindolenine.

This reaction demonstrates the reactivity of the benzene ring of the indolenine system and its stability in the presence of strong acids.[8]

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of 2,3,3-trimethylindolenine. While qualitative data indicates its solubility in several organic solvents and general stability under standard conditions, there is a clear need for more quantitative studies to fully characterize this important chemical intermediate. The provided experimental protocols offer a framework for researchers and drug development professionals to generate the specific data required for their applications, ensuring the reliable use of 2,3,3-trimethylindolenine in the synthesis of novel dyes, probes, and other advanced materials.

References

- 1. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]

- 2. chemodex.com [chemodex.com]

- 3. rsc.org [rsc.org]

- 4. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajpsonline.com [ajpsonline.com]

- 12. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of the Imine Function in 2,3,3-Trimethylindolenine

Abstract: 2,3,3-Trimethylindolenine, a heterocyclic compound, serves as a cornerstone intermediate in the synthesis of a multitude of organic molecules, most notably cyanine dyes used in biomedical imaging and diagnostics.[1][2] The reactivity of this molecule is fundamentally governed by its endocyclic imine (or 3H-indole) functional group. This guide provides a comprehensive examination of the chemical behavior of this imine moiety, detailing its dual electrophilic and nucleophilic nature. It includes a summary of quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways to facilitate a deeper understanding for researchers in synthetic chemistry and drug development.

Core Structure and Physicochemical Properties

2,3,3-Trimethylindolenine (CAS: 1640-39-7) is an indole derivative characterized by a C=N double bond within a five-membered ring fused to a benzene ring.[2] A critical structural feature is the gem-dimethyl substitution at the C3 position, which prevents the tautomerization to the more common and aromatic 1H-indole structure. This "locked" configuration preserves the imine functionality, making it readily available for chemical transformations.

The imine group's reactivity is dictated by the electronegativity difference between carbon and nitrogen, which polarizes the double bond. This renders the nitrogen atom nucleophilic and basic, while the imine carbon atom is electrophilic.

Table 1: Physicochemical Properties of 2,3,3-Trimethylindolenine

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N | [2][3] |

| Molecular Weight | 159.23 g/mol | [2][3] |

| Appearance | Clear yellow to red-brown liquid | [3][4] |

| Boiling Point | 228-229 °C @ 744 mmHg | [3][4][5] |

| Melting Point | 6-8 °C | [3][6] |

| Density | 0.992 g/mL at 25 °C | [3][4][5][6] |

| Refractive Index (n²⁰/D) | 1.549 | [3][4][5] |

| Solubility | Soluble in chloroform, toluene, dichlorobenzene |[3][4][5] |

Table 2: Spectroscopic Data for 2,3,3-Trimethylindolenine

| Spectroscopy | Characteristic Signals | Reference(s) |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 7.61 (d, 1H, Ar-H), 8.16 (d, 1H, Ar-H), 8.25 (dd, 1H, Ar-H), 2.36 (s, 3H, C2-CH₃), 1.37 (s, 6H, C3-(CH₃)₂) | [7] |

| ¹³C NMR (300 MHz, CDCl₃) | δ 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02 | [7] |

| IR (ATR) | 2977, 1565, 1515, 1420, 1389, 1333, 1206, 1112 cm⁻¹ |[7] |

Reactivity of the Imine Moiety

The imine function exhibits a dual reactivity profile, acting as both a nucleophile via its nitrogen lone pair and an electrophile at its carbon center, particularly after activation.

Nucleophilicity of the Imine Nitrogen

The lone pair of electrons on the sp²-hybridized nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base. This is the most common mode of reactivity for 2,3,3-trimethylindolenine.

2.1.1 Quaternization (Alkylation) Reaction with alkylating agents such as alkyl halides or sulfates results in the formation of a quaternary 2,3,3-trimethylindoleninium salt. This transformation is a critical initial step in the synthesis of cyanine dyes.[6][8] The resulting indoleninium cation is a key intermediate that activates the C2-methyl group for subsequent condensation reactions.

2.1.2 Protonation As a base, the imine nitrogen readily reacts with Brønsted acids to form the corresponding conjugate acid, an indoleninium salt. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.[9]

References

- 1. Page loading... [guidechem.com]

- 2. usbio.net [usbio.net]

- 3. chembk.com [chembk.com]

- 4. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]

- 5. chemodex.com [chemodex.com]

- 6. 2,3,3-Trimethylindolenin – Wikipedia [de.wikipedia.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 2,3,3-Trimethylindolenine Derivatives in Therapeutic Development: A Technical Overview

For Immediate Release

[City, State] – [Date] – The scientific community is witnessing a surge of interest in the therapeutic potential of 2,3,3-trimethylindolenine derivatives. This class of heterocyclic compounds, traditionally used as intermediates in the synthesis of dyes, is now emerging as a promising scaffold for the development of novel anticancer, antimicrobial, and antiviral agents. This technical guide provides an in-depth analysis of the current research, focusing on the biological activities, mechanisms of action, and experimental validation of these versatile molecules.

Introduction to 2,3,3-Trimethylindolenine

2,3,3-Trimethylindolenine, a substituted indole, serves as a crucial building block for a variety of organic molecules. Its unique structural features, including the indolenine core and the gem-dimethyl group, impart specific physicochemical properties that are advantageous for drug design. The core can be readily functionalized, allowing for the synthesis of a diverse library of derivatives with a wide spectrum of biological activities. The primary synthesis of the 2,3,3-trimethylindolenine scaffold is often achieved through the Fischer indole synthesis.[1]

Anticancer Activity

Derivatives of 2,3,3-trimethylindolenine have demonstrated significant cytotoxic effects against a range of cancer cell lines. This has positioned them as compelling candidates for the development of new chemotherapeutic agents.

Cytotoxicity Data

The anticancer potential of these derivatives is underscored by their potent activity in vitro. For instance, certain 2-(indolin-2-yl)-1,3-tropolone derivatives have exhibited high cytotoxicity against skin and lung cancer cell lines.[2] Symmetrical indolenine squaraine dyes have also been investigated for their photodynamic therapeutic potential, showing cytotoxicity upon light irradiation.[2]

| Compound Class | Derivative/Compound | Cell Line | Activity (IC50) | Reference |

| 2-(Indolin-2-yl)-1,3-tropolone | 2-(1,1-Dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone | A431 (Skin Cancer) | 0.172 ± 0.029 μM | [2] |

| H1299 (Lung Cancer) | 2.18 ± 0.7 μM | [2] | ||

| Indole-Sulfonamide | Hydroxyl-containing bisindole with 4-trifluoromethyl substituent (Compound 30) | HepG2 (Liver Cancer) | 7.37 μM | [3] |

| Hydroxyl-containing bisindole with 4-NO2 substituent (Compound 31) | MOLT-3 (Leukemia) | 2.04 μM | [3] | |

| 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one | LM08 | A2780 (Ovarian Cancer) | Induces apoptosis | [4] |

Implicated Signaling Pathways

The anticancer activity of these compounds is often linked to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

-

Wnt/β-catenin Pathway: This pathway is crucial for cell fate and proliferation, and its aberrant activation is a hallmark of many cancers.[5][6][7][8]

-

SHP2 Pathway: The SHP2 phosphatase is a key regulator of the RAS-MAPK pathway, which drives cancer cell growth and proliferation.[2][9][10][11][12]

-

α7 Nicotinic Acetylcholine Receptor (α7-nAChR) Signaling: This receptor has been implicated in promoting cell proliferation, migration, and angiogenesis in several cancers.[13][14][15][16][17]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2,3,3-trimethylindolenine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.[3][4][20][21]

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Activity

Several derivatives of 2,3,3-trimethylindolenine have shown promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

Antimicrobial Spectrum and Potency

Indole derivatives substituted with 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated significant antibacterial and antifungal activities.[5][22]

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Indole-thiadiazole (2c) | Staphylococcus aureus (MRSA) | More effective than ciprofloxacin | [5][22] |

| Bacillus subtilis | 3.125 | [5] | |

| Indole-triazole (3d) | Staphylococcus aureus (MRSA) | More effective than ciprofloxacin | [5][22] |

| Candida krusei | - | [22] | |

| Indole-triazole (3c) | Bacillus subtilis | 3.125 | [5] |

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of indole derivatives are multifaceted and can include:

-

Inhibition of Respiratory Metabolism: Some synthetic indole derivatives have been shown to inhibit the respiratory metabolism and disrupt the membrane potential of bacteria.[23][24]

-

Interference with Biofilm Formation.

-

Inhibition of Key Bacterial Enzymes.

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27]

Protocol (Broth Microdilution):

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Reading: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Antiviral Activity

The exploration of 2,3,3-trimethylindolenine derivatives as antiviral agents is an emerging area of research. Indole-based compounds have been reported to exhibit activity against a variety of viruses.[12][15][28][29][30]

Reported Antiviral Effects

While specific data on 2,3,3-trimethylindolenine derivatives is still limited, the broader class of indole derivatives has shown promise. For instance, a dihydrochloride of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole derivative completely inhibited the replication of SARS-CoV-2 in vitro at a concentration of 52.0 μM.[6] Another study on indole alkaloid derivatives identified a novel class of compounds with activity against Dengue and Zika viruses, appearing to interfere with the viral replication complex.[31]

Potential Mechanisms of Antiviral Action

Potential antiviral mechanisms of indole derivatives include:

-

Inhibition of Viral Entry and Fusion: Some indole compounds, like Arbidol, are known to inhibit the fusion of the viral envelope with the host cell membrane.[15]

-

Inhibition of Viral Enzymes: Targeting viral enzymes such as reverse transcriptase, protease, and integrase is a common strategy for antiviral drug development.[28]

-

Interference with Viral Replication: As seen with Dengue and Zika viruses, some derivatives may disrupt the formation or function of the viral replication complex.[31]

Synthesis of Key Derivatives

The synthesis of biologically active 2,3,3-trimethylindolenine derivatives often involves multi-step chemical reactions.

Synthesis of 2-(Indolin-2-yl)-1,3-tropolones

These compounds can be synthesized through the reaction of benzoannelated derivatives of 2,3,3-trimethylindolenine with o-chloranil.[32] The reaction proceeds via an initial aldol condensation.[32]

Synthesis of Symmetrical Indolenine Squaraine Dyes

A greener synthesis approach for these dyes involves the use of a deep eutectic solvent (DES) like choline chloride:urea, which acts as both a catalyst and a reaction medium.[1][33] This method offers advantages such as environmental friendliness, operational simplicity, and higher yields.[1][33]

General Procedure:

-

Combine two equivalents of the indolenine derivative and one equivalent of squaric acid in the DES.

-

Heat the reaction mixture with stirring.

-

Monitor the reaction progress by thin-layer chromatography.

-

Isolate the product by adding cold water, followed by filtration.

Conclusion and Future Directions

The diverse biological activities of 2,3,3-trimethylindolenine derivatives highlight their significant potential as a versatile scaffold in drug discovery. The compelling anticancer, antimicrobial, and emerging antiviral properties warrant further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and screening more extensive libraries of derivatives to improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profiles of lead candidates in preclinical animal models.

The continued exploration of this chemical space holds great promise for the development of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 4. benchchem.com [benchchem.com]

- 5. annualreviews.org [annualreviews.org]

- 6. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulatory role of the α7nAChR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α7 nicotinic acetylcholine receptors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling | PLOS One [journals.plos.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchhub.com [researchhub.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria (2024) | Nishtha Chandal [scispace.com]

- 24. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. rapidmicrobiology.com [rapidmicrobiology.com]

- 26. microbe-investigations.com [microbe-investigations.com]

- 27. apec.org [apec.org]

- 28. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 31. journals.asm.org [journals.asm.org]

- 32. BJOC - Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones [beilstein-journals.org]

- 33. pubs.acs.org [pubs.acs.org]

Unveiling the Aromatic Core: A Technical Guide to the Prospective Crystal Structure Analysis of 2,3,3-Trimethylindolenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding the structure of 2,3,3-trimethylindolenine, a key intermediate in the synthesis of cyanine dyes and other imaging agents.[1] While a definitive single-crystal X-ray diffraction analysis of 2,3,3-trimethylindolenine is not publicly available in crystallographic databases as of late 2025, this document provides a comprehensive overview of its synthesis, physical properties, and a detailed, prospective protocol for its crystal structure determination. The methodologies outlined below are based on established crystallographic techniques and the available literature on related indole derivatives.

Physicochemical Properties of 2,3,3-Trimethylindolenine

A summary of the known physical and chemical properties of 2,3,3-trimethylindolenine is presented in Table 1. This data is essential for the handling, purification, and crystallization of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃N | [2][3] |

| Molecular Weight | 159.23 g/mol | [2][3] |

| Appearance | Clear yellow to red-brown liquid | [1] |

| Boiling Point | 228-229 °C at 744 mmHg | [4] |

| Density | 0.992 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.549 | [4] |

| Solubility | Soluble in chloroform, toluene, or dichlorobenzene. | [4] |

| CAS Number | 1640-39-7 | [1][2][3][4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, crystallization, and prospective crystal structure analysis of 2,3,3-trimethylindolenine.

Synthesis of 2,3,3-Trimethylindolenine

The most common and effective method for the synthesis of 2,3,3-trimethylindolenine is the Fischer indole synthesis. Several variations of this method exist, with one efficient approach utilizing microwave assistance.

Microwave-Assisted Fischer Indole Synthesis: [5]

-

Reaction Setup: In an open container, mix phenylhydrazine (34g), methyl isobutyl ketone (70g), and acetic acid (300 mL).

-

Microwave Irradiation: Subject the mixture to microwave irradiation (800W) and reflux for 20-30 minutes.

-

Work-up: After the reaction, concentrate the solution under reduced pressure. Cool the residue and dilute it with ethyl acetate (100mL).

-

Neutralization: Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.

-

Extraction: Separate the organic layer and concentrate it to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 ratio) as the eluent.

-

Final Product: Concentrate the eluent to obtain pure 2,3,3-trimethylindolenine. This method has reported yields of up to 90.3%.[5]

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. For a liquid compound like 2,3,3-trimethylindolenine, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) is allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Prospective Crystal Structure Determination by Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for determining the crystal structure of a novel single crystal.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer bombards the crystal with monochromatic X-rays and records the diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Due to the absence of experimental data, the crystallographic parameters for 2,3,3-trimethylindolenine remain undetermined. A successful crystal structure analysis would yield the data for tables such as the one hypothetically presented below.

Table 2: Hypothetical Crystallographic Data for 2,3,3-Trimethylindolenine

| Parameter | Value (to be determined) |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | tbd |

| b (Å) | tbd |

| c (Å) | tbd |

| α (°) | tbd |

| β (°) | tbd |

| γ (°) | tbd |

| Volume (ų) | tbd |

| Z | tbd |

| Calculated Density (g/cm³) | tbd |

| Absorption Coefficient (mm⁻¹) | tbd |

| F(000) | tbd |

| Crystal Size (mm³) | tbd |

| Theta range for data collection (°) | tbd |

| Reflections collected | tbd |

| Independent reflections | tbd |

| R-int | tbd |

| Final R indices [I>2sigma(I)] | tbd |

| R indices (all data) | tbd |

Visualizing the Workflow

The general workflow for the synthesis and structural analysis of 2,3,3-trimethylindolenine is depicted in the following diagram.

Conclusion

While the definitive crystal structure of 2,3,3-trimethylindolenine has yet to be reported in the public domain, this guide provides the necessary framework for its synthesis, crystallization, and structural determination. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug development who are working with this important heterocyclic compound. The future elucidation of its crystal structure will undoubtedly provide deeper insights into its chemical reactivity and inform the design of novel functional dyes and imaging agents.

References

- 1. 2,3,3-Trimethylindolenine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]

- 3. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]

- 4. chemodex.com [chemodex.com]

- 5. 2,3,3-Trimethylindolenine | 1640-39-7 | Benchchem [benchchem.com]

Quantum Chemical Calculations for 2,3,3-Trimethylindolenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-trimethylindolenine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various organic molecules, most notably cyanine dyes used in biological imaging and labeling.[1] Understanding its molecular properties through computational methods is essential for designing novel derivatives with tailored electronic and optical characteristics. This guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the structural and electronic properties of 2,3,3-trimethylindolenine. While extensive dedicated computational studies on the isolated molecule are not widely published, the methodologies described herein are based on established practices for similar indole derivatives and provide a robust framework for its computational analysis.[1]

Molecular Structure and Properties

2,3,3-trimethylindolenine, with the chemical formula C₁₁H₁₃N, consists of an indole nucleus with three methyl groups at the 2 and 3 positions.[2][3] This substitution pattern significantly influences its steric and electronic properties, enhancing the electron density at the indolenine core.[1]

Table 1: Physicochemical Properties of 2,3,3-Trimethylindolenine

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N | [2][3][4] |

| Molecular Weight | 159.23 g/mol | [4][5] |

| Appearance | Clear yellow to red-brown liquid | [4][6] |

| Boiling Point | 228-229 °C at 744 mmHg | [4][5][7][8] |

| Density | 0.992 g/mL at 25 °C | [4][5][7][8] |

| Refractive Index | n20/D 1.549 | [4][5][7] |

| CAS Number | 1640-39-7 | [2][5] |

Quantum Chemical Calculation Methodology

Density Functional Theory (DFT) is a powerful computational method for investigating the geometric and electronic properties of molecules.[1] A typical workflow for performing quantum chemical calculations on 2,3,3-trimethylindolenine is outlined below.

Computational Workflow

Caption: A flowchart illustrating the typical steps involved in a quantum chemical calculation.

Experimental Protocols

1. Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Density Functional Theory (DFT) is commonly employed. A popular and well-benchmarked functional for organic molecules is B3LYP.

-

Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p), is recommended for accurate results.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.

-

Procedure: The initial structure of 2,3,3-trimethylindolenine is built using molecular modeling software. A geometry optimization calculation is then performed to find the equilibrium geometry.

2. Frequency Calculation:

-

Objective: To confirm that the optimized structure is a true minimum on the potential energy surface and to calculate vibrational frequencies.

-

Method: The same level of theory (e.g., B3LYP/6-311+G(d,p)) as the geometry optimization should be used.

-

Procedure: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms a true minimum. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra.

3. Electronic Property Calculation:

-

Objective: To determine the electronic characteristics of the molecule, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment.

-

Method: These properties are typically calculated at the same level of theory as the geometry optimization.

-

Procedure: A single-point energy calculation on the optimized geometry provides information about the electronic structure. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra.

Calculated Molecular Properties (Representative Data)

While specific published data for 2,3,3-trimethylindolenine is scarce, the following table presents representative data that would be obtained from the aforementioned computational protocols, based on typical values for similar indole derivatives.

Table 2: Calculated Properties of 2,3,3-Trimethylindolenine (Hypothetical)

| Property | Description | Predicted Value |

| Optimized Geometry | ||

| C=N bond length | The length of the carbon-nitrogen double bond in the indolenine ring. | ~1.28 Å |

| N-C(phenyl) bond length | The length of the nitrogen-carbon bond connecting to the phenyl ring. | ~1.42 Å |

| Dihedral Angle | The twist angle of the fused ring system. | Near planar |

| Electronic Properties | ||

| HOMO Energy | Highest Occupied Molecular Orbital energy, related to the ability to donate an electron. | -5.5 to -6.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept an electron. | -0.5 to -1.0 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and electronic transitions. | ~4.5 to 5.5 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1.5 to 2.5 Debye |

| Vibrational Frequencies | ||

| C=N stretch | The characteristic stretching frequency of the imine bond. | ~1650 cm⁻¹ |

| Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the benzene ring. | ~3000-3100 cm⁻¹ |

| CH₃ rock/bend | Vibrational modes of the methyl groups. | ~1350-1450 cm⁻¹ |

Note: These values are estimates based on calculations of similar molecules and should be confirmed by specific calculations for 2,3,3-trimethylindolenine.

Synthesis and Reactivity

The primary synthetic route to 2,3,3-trimethylindolenine is the Fischer indole synthesis, reacting phenylhydrazine with 3-methyl-2-butanone (methyl isopropyl ketone).[9][10]

Fischer Indole Synthesis Workflow

Caption: A simplified workflow of the Fischer indole synthesis for 2,3,3-trimethylindolenine.

This versatile intermediate is primarily used in the synthesis of cyanine dyes, which have broad applications in biological imaging.[1][4] The quaternized salts of 2,3,3-trimethylindolenine are precursors for near-infrared (NIR) fluorophores.[1]

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to understanding the molecular properties of 2,3,3-trimethylindolenine. By employing methods such as Density Functional Theory, researchers can predict its geometry, electronic structure, and spectroscopic properties. This computational data is invaluable for the rational design of novel cyanine dyes and other derivatives with enhanced functionalities for applications in drug development and biomedical research. While direct computational studies on this specific molecule are not abundant in the literature, the established protocols for similar systems provide a clear and reliable path for future computational investigations.

References

- 1. DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 8. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 9. chemodex.com [chemodex.com]

- 10. ac1.hhu.de [ac1.hhu.de]

Methodological & Application

Application Notes and Protocols: Synthesis of Cyanine Dyes Using 2,3,3-trimethylindolenine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyanine dyes, starting from 2,3,3-trimethylindolenine. Cyanine dyes are a class of synthetic dyes belonging to the polymethine group, widely utilized in various fields of biotechnology and molecular biology due to their fluorescent properties.[1][2][3] This document outlines the essential chemical reactions, experimental procedures, and characterization data for the successful synthesis and application of these versatile fluorescent probes.

Introduction

2,3,3-trimethylindolenine is a key heterocyclic intermediate for the synthesis of a variety of cyanine dyes.[4] These dyes are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[3] The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths, allowing for the fine-tuning of their spectral properties across the visible and near-infrared (NIR) regions.[1][3]

Cyanine dyes synthesized from 2,3,3-trimethylindolenine, often referred to as indocyanines, exhibit high molar absorptivity, good photostability, and high fluorescence quantum yields.[4] These properties make them invaluable as fluorescent labels for biomolecules such as DNA, RNA, proteins, and antibodies.[1][2] Consequently, they are extensively used in a range of applications including fluorescence microscopy, flow cytometry, DNA sequencing, immunoassays, and in vivo imaging.[1][2]

This document provides detailed protocols for the key steps in cyanine dye synthesis: the formation of 2,3,3-trimethylindolenine, its subsequent quaternization to form the indoleninium salt, and the final condensation reaction to yield the cyanine dye.

Synthesis Overview

The synthesis of cyanine dyes from 2,3,3-trimethylindolenine generally follows a two-step process. First, the 2,3,3-trimethylindolenine is N-alkylated to form a quaternary ammonium salt. This step is crucial as it activates the C2-methyl group. Second, the resulting indoleninium salt is condensed with a suitable polymethine bridge-forming reagent.

Caption: General reaction scheme for cyanine dye synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2,3,3-trimethylindolenine via Fischer Indole Synthesis

This protocol describes the synthesis of the starting material, 2,3,3-trimethylindolenine, from phenylhydrazine and 3-methyl-2-butanone (methyl isopropyl ketone) using the Fischer indole synthesis.[4][5] A more efficient microwave-assisted method is also presented.[4]

Conventional Method:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and 3-methyl-2-butanone in a suitable solvent such as glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Microwave-Assisted Method:

-

Reaction Mixture: In an open container suitable for microwave synthesis, mix phenylhydrazine (e.g., 34g), methyl isobutyl ketone (e.g., 70g), and acetic acid (e.g., 300 mL).[4]

-

Microwave Irradiation: Place the container in a microwave reactor and irradiate at a suitable power (e.g., 800W) for 20-30 minutes.[4]

-

Work-up and Purification: After the reaction, concentrate the solution, cool it, and dilute with ethyl acetate. Neutralize with saturated sodium bicarbonate solution to a pH of 7-8. Separate the organic layer, concentrate it to obtain the crude product, and purify by flash column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[4]

Protocol 2: Quaternization of 2,3,3-trimethylindolenine

This protocol details the N-alkylation of 2,3,3-trimethylindolenine to form the corresponding indoleninium salt. The choice of alkylating agent will determine the N-substituent on the final cyanine dye, which can influence its solubility and binding properties.

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 2,3,3-trimethylindolenine in a suitable solvent (e.g., o-dichlorobenzene, nitromethane) or use the alkylating agent in excess as the solvent.[6][7]

-

Addition of Alkylating Agent: Add the alkylating agent (e.g., bromoethane, 1-iodobutane, 6-bromohexanoic acid) to the solution.[6]

-

Reaction: Heat the reaction mixture at a specified temperature (see Table 1) for several hours to overnight.[6][7]

-

Isolation and Purification: Cool the reaction mixture. The product may precipitate out of the solution. If so, collect the precipitate by filtration and wash with a non-polar solvent like diethyl ether or hexane.[6] If the product does not precipitate, the crude product can be purified by column chromatography after removal of the solvent.[6]

Table 1: Reaction Conditions for the Quaternization of 2,3,3-trimethylindolenine

| N-Substituent | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl | Bromoethane (2.0 equiv) | o-Dichlorobenzene | 120 | 24 | 70 | [6] |

| Butyl | 1-Iodobutane (5.0 equiv) | None | 145 | - | 82 | [6] |

| Octyl | 1-Iodooctane (5.0 equiv) | None | 145 | - | 75 | [6] |

| 5-Carboxypentyl | 6-Bromohexanoic acid (1.2 equiv) | o-Dichlorobenzene | 120 | 24 | 65 | [6] |